

Navigating the Nomenclature: A Technical Guide to Dulcitol-13C and Galactitol-13C

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Compound of Interest

Compound Name: Dulcitol-13C

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Introduction

In the realm of metabolic research, particularly in studies involving galactose metabolism and its associated disorders like galactosemia, isotopically labeled compounds are indispensable tools. Among these, the 13C-labeled form of the sugar alcohol derived from galactose is frequently utilized. However, a point of potential confusion arises from the interchangeable use of two names: dulcitol and galactitol. This technical guide provides a comprehensive clarification of the nomenclature for the 13C-labeled variants of this compound, alongside relevant experimental methodologies and data.

Nomenclature: Dulcitol vs. Galactitol

The terms "dulcitol" and "galactitol" refer to the same achiral sugar alcohol, which is the reduction product of galactose.^{[1][2][3][4]} The use of both names is common in scientific literature and by chemical suppliers. From a nomenclature standpoint:

- **Trivial Names:** "Dulcitol" and "galactitol" are both considered trivial names. "Galactitol" is often favored in modern contexts as it more clearly indicates its relationship to galactose.
- **Systematic IUPAC Name:** The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol.^{[2][4]}

Nomenclature of ^{13}C -Labeled Isotopologues

When the compound is isotopically labeled with carbon-13, the nomenclature must be adjusted to indicate the position and number of ^{13}C atoms. According to IUPAC guidelines for isotopically modified compounds, the following conventions apply:

- The nuclide is indicated by a superscript numeral preceding the atomic symbol (e.g., ^{13}C).
- The location of the isotopic label(s) is designated by locants (numbers) preceding the nuclide symbol.
- The isotopic information is enclosed in square brackets within the chemical name.

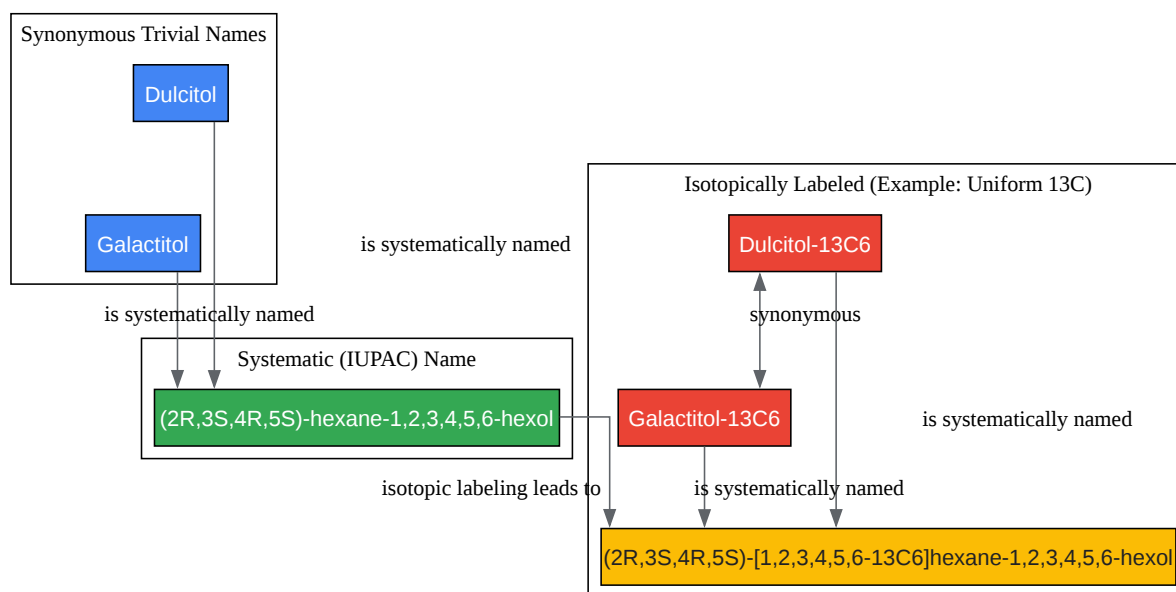
Therefore, for a molecule of galactitol where all six carbon atoms are the ^{13}C isotope, the correct nomenclature would be:

- Systematic IUPAC Name: (2R,3S,4R,5S)-[1,2,3,4,5,6- $^{13}\text{C}_6$]hexane-1,2,3,4,5,6-hexol
- Common Name Usage: D-[U- $^{13}\text{C}_6$]Galactitol or [U- $^{13}\text{C}_6$]Galactitol, where "U" indicates uniform labeling. Similarly, D-[U- $^{13}\text{C}_6$]Dulcitol is also used.

If only a single carbon is labeled, for instance, at the C1 position, the name would be:

- Systematic IUPAC Name: (2R,3S,4R,5S)-[1- ^{13}C]hexane-1,2,3,4,5,6-hexol
- Common Name Usage: D-[1- ^{13}C]Galactitol or D-[1- ^{13}C]Dulcitol.

The relationship between these names is a matter of synonymy, with the systematic IUPAC name providing the most precise and unambiguous description.



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Figure 1. Logical relationship of Dulcitol and Galactitol nomenclature.

Physicochemical and Analytical Data

The primary application of ¹³C-labeled galactitol is as an internal standard for quantification in biological samples or as a tracer in metabolic flux studies.[5][6] Mass spectrometry is the principal analytical technique for its detection and quantification.

Property	Unlabeled Galactitol/Dulcitol	[U-13C6]Galactitol/Dulcitol
Molecular Formula	C6H14O6	13C6H14O6
Molar Mass	182.17 g/mol	188.13 g/mol
Key Mass Spec Fragments (TMS Derivative)	Varies with derivatization	Shifted by +6 m/z relative to unlabeled
13C NMR Chemical Shifts (in D2O)	C1/C6: ~63 ppm, C2/C5: ~70 ppm, C3/C4: ~71 ppm	Similar chemical shifts to unlabeled

Experimental Protocols

The use of [13C]Galactitol is prominent in the diagnosis and monitoring of galactosemia, where it serves as an internal standard for the quantification of its unlabeled counterpart in urine and blood.[\[5\]](#)[\[7\]](#)

Quantification of Galactitol in Urine by Isotope-Dilution GC-MS

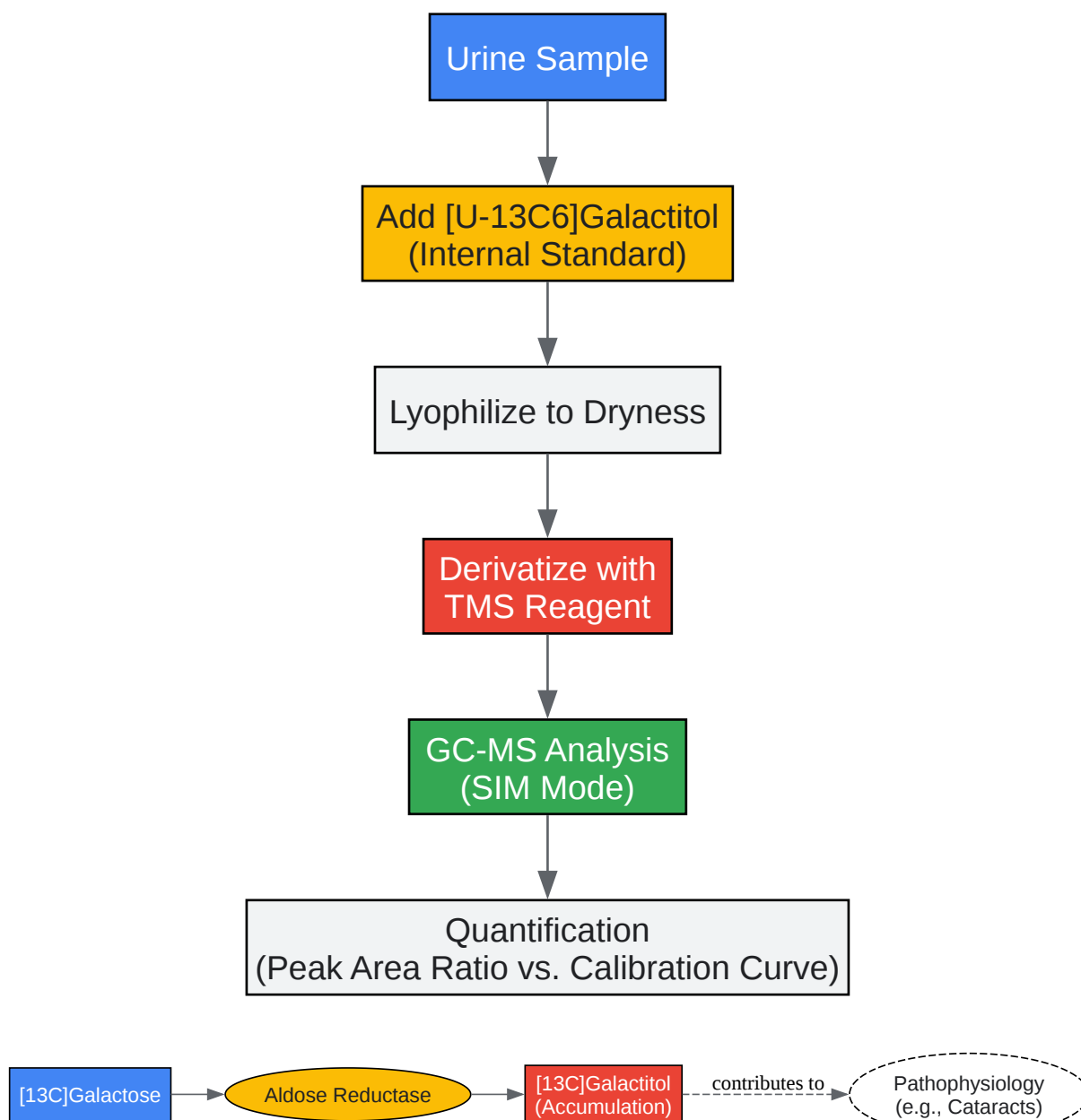
This protocol is a representative example of how D-[U-13C]galactitol is used as an internal standard.

Objective: To accurately quantify the concentration of galactitol in a urine sample.

Methodology:

- Sample Preparation:
 - A known volume of urine (e.g., 1 mL) is aliquoted.
 - A precise amount of D-[U-13C]galactitol internal standard solution is added to the urine sample.
 - The sample is lyophilized to dryness.
- Derivatization:

- The dried residue is derivatized to increase its volatility for gas chromatography. A common method is trimethylsilylation (TMS).
- Add a TMS derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine).
- The mixture is heated (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
- GC-MS Analysis:
 - An aliquot of the derivatized sample is injected into a gas chromatograph-mass spectrometer (GC-MS).
 - Gas Chromatography: The derivatized galactitol and its ¹³C-labeled internal standard are separated from other urine components on a capillary column (e.g., a DB-5ms column).
 - Mass Spectrometry: The separated compounds are ionized (typically by electron ionization), and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions characteristic of the derivatized galactitol and its ¹³C-labeled analogue.
- Quantification:
 - The concentration of unlabeled galactitol in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled galactitol and a constant concentration of the internal standard.



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